N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide
Description
The target compound is a hybrid molecule featuring a tetrahydroquinoline core substituted with a 4-methoxybenzenesulfonyl group at the 1-position and a 4-(trifluoromethyl)benzamide moiety at the 6-position.
- Friedel-Crafts sulfonylation to introduce the 4-methoxybenzenesulfonyl group .
- Functional group modifications, such as the incorporation of the trifluoromethyl group, which is commonly introduced via fluorination or cross-coupling reactions .
Key structural features include:
- 4-Methoxybenzenesulfonyl group: Enhances solubility and may modulate receptor binding.
- Trifluoromethylbenzamide: Imparts metabolic stability and hydrophobic interactions.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O4S/c1-33-20-9-11-21(12-10-20)34(31,32)29-14-2-3-17-15-19(8-13-22(17)29)28-23(30)16-4-6-18(7-5-16)24(25,26)27/h4-13,15H,2-3,14H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUQDXWVQAHNKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The choice of solvents, catalysts, and reagents is optimized to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe in biological studies to understand molecular interactions and pathways.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of new drugs.
Industry: It may find applications in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, for instance, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural Analog 1: Triazole-Thione Derivatives (Compounds [7–9] from )
Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.
Key Differences :
- Core Structure: Triazole ring vs. tetrahydroquinoline in the target compound.
- Substituents : 2,4-Difluorophenyl and variable X (H, Cl, Br) groups vs. 4-(trifluoromethyl)benzamide.
- Tautomerism : Exists exclusively in the thione form (C=S), confirmed by IR absence of S-H (~2500–2600 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹) .
Implications :
- The triazole-thione derivatives exhibit tautomerism-dependent reactivity, whereas the target compound’s benzamide group offers hydrogen-bonding capability without tautomeric ambiguity.
- Fluorinated substituents in both classes enhance lipophilicity, but the trifluoromethyl group in the target compound may provide greater metabolic stability compared to halogens (Cl, Br) .
Structural Analog 2: N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl]-4-(trifluoromethyl)benzamide ()
Structure: Shares the tetrahydroquinoline and trifluoromethylbenzamide motifs but includes a morpholinoethyl side chain. Key Differences:
- Substituents: Morpholino group (a saturated tertiary amine) vs. 4-methoxybenzenesulfonyl in the target compound.
- Positioning: The benzamide is attached via an ethyl linker rather than directly to the tetrahydroquinoline.
Implications :
- The morpholino group increases water solubility due to its polar nature, whereas the sulfonyl group in the target compound may enhance electrophilic reactivity .
- The ethyl linker in Analog 2 could reduce steric hindrance during target binding compared to the direct attachment in the target compound .
Structural Analog 3: N-(4-Methoxyphenyl)benzenesulfonamide ()
Structure : Simple sulfonamide with a 4-methoxyphenyl group.
Key Differences :
- Core Structure: Lacks the tetrahydroquinoline and benzamide motifs.
- Functional Groups : Single sulfonamide vs. hybrid sulfonamide-benzamide in the target compound.
Implications :
Data Table: Comparative Analysis of Key Features
Research Findings and Implications
- Synthetic Flexibility : The target compound’s sulfonamide and benzamide groups are recurrent in bioactive molecules, enabling diverse derivatization (e.g., halogenation, trifluoromethylation) .
- Trifluoromethyl Advantage : The CF₃ group in the target compound likely offers superior metabolic stability compared to halogens (Cl, Br) in Analog 1, as seen in pesticide analogs like diflufenican .
- Tautomerism vs. Stability : Unlike triazole-thiones, the target compound’s lack of tautomerism may reduce off-target interactions, enhancing specificity .
Biological Activity
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHNOS
- Molecular Weight : 452.5 g/mol
- CAS Number : 946260-33-9
The structure features a tetrahydroquinoline ring system substituted with a sulfonyl group and a trifluoromethylbenzamide moiety, which is significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group may enhance binding affinity to target enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have shown inhibitory effects on various kinases and receptors involved in cancer progression.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been reported to induce oxidative stress in bacterial cells, leading to cell death through the generation of ROS .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydroquinoline exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria by disrupting cellular functions .
Antimicrobial Activity
A study investigated the antimicrobial properties of related quinoline compounds. Results indicated that certain derivatives displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound may share similar profiles .
Anticancer Properties
Research has highlighted the potential anticancer effects of tetrahydroquinoline derivatives. For example:
- In Vitro Studies : Compounds with similar structures were tested against various cancer cell lines (e.g., A549 lung cancer cells). Some exhibited significant cytotoxicity with IC50 values ranging from 0.009 to 0.026 μM for key growth factor receptors such as EGFR and HER2 .
Case Studies
- Case Study on Antihypertensive Activity : A series of related quinazolines demonstrated antihypertensive effects in vivo through α1-adrenergic receptor blocking mechanisms. This suggests that the tetrahydroquinoline framework could be explored for cardiovascular applications .
- Oxidative Stress Induction : In studies involving bacterial strains, compounds structurally similar to this compound were shown to induce oxidative stress leading to cell death in pathogenic bacteria .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
